molecular formula C11H11F3O4 B12075171 Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate

Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B12075171
M. Wt: 264.20 g/mol
InChI Key: PJDYRMLEXTUCKX-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate is an organic compound with the molecular formula C11H11F3O4 It is characterized by the presence of a trifluoroethoxy group, a hydroxymethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate typically involves the esterification of 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: 3-(carboxymethyl)-4-(2,2,2-trifluoroethoxy)benzoic acid.

    Reduction: 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)benzoate
  • Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)phenylacetate

Uniqueness

Methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate is unique due to the specific positioning of the trifluoroethoxy and hydroxymethyl groups on the benzene ring. This structural arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H11F3O4

Molecular Weight

264.20 g/mol

IUPAC Name

methyl 3-(hydroxymethyl)-4-(2,2,2-trifluoroethoxy)benzoate

InChI

InChI=1S/C11H11F3O4/c1-17-10(16)7-2-3-9(8(4-7)5-15)18-6-11(12,13)14/h2-4,15H,5-6H2,1H3

InChI Key

PJDYRMLEXTUCKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC(F)(F)F)CO

Origin of Product

United States

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